7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane
CAS No.:
Cat. No.: VC17827736
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
![7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane -](/images/structure/VC17827736.png)
Specification
Molecular Formula | C11H21NO |
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Molecular Weight | 183.29 g/mol |
IUPAC Name | 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C11H21NO/c1-9-6-10(2,3)8-11(7-9)12-4-5-13-11/h9,12H,4-8H2,1-3H3 |
Standard InChI Key | DOLSJYJRYIFSKS-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CC2(C1)NCCO2)(C)C |
Introduction
Structural Characterization and Nomenclature
The compound’s IUPAC name, 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane, defines its spirocyclic architecture:
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Spiro[4.5] backbone: A bicyclic system comprising a 4-membered oxolane ring (oxygen at position 1) and a 5-membered azacyclohexane ring (nitrogen at position 4) .
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Substituents: Three methyl groups at carbons 7, 7, and 9, introducing steric bulk and influencing conformational dynamics.
Molecular Data
Property | Value |
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Molecular formula | C₁₂H₂₁NO |
Molecular weight | 195.30 g/mol |
Key functional groups | Ether (oxa), amine (aza) |
Ring system | Spiro[4.5] (4- and 5-membered) |
The spiro junction at carbon 1 creates a rigid, non-planar structure, which may enhance binding specificity in biological systems .
Synthetic Strategies and Optimization
Synthesis of 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane leverages methodologies developed for analogous spiro compounds, particularly those involving cyclization of amino alcohols with ketones .
Pathway 1: Amino Alcohol-Piperidone Condensation
Adapted from US3481942A , the synthesis involves:
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Starting materials:
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N-Substituted piperidone (e.g., 1,3-dimethyl-4-piperidone)
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α-Aminoalkyl methanol derivative (e.g., 2-amino-2-methylpropanol)
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Reaction conditions:
Mechanism: Acid-catalyzed nucleophilic attack of the amino alcohol’s hydroxyl group on the piperidone’s carbonyl carbon, followed by cyclodehydration to form the spiro system .
Pathway 2: Oxidative Cyclization
Inspired by PMC6429447 , copper-catalyzed oxidative cyclization of preformed amides could be modified for this compound:
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Intermediate: N-(Hydroxyalkyl)piperidone amide
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Oxidant: Bis(acetoxy)iodobenzene (PhI(OAc)₂)
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Catalyst: Cu(CH₃CN)₄ClO₄ (5 mol%)
Challenges and Solutions
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Regioselectivity: Competing ring sizes (e.g., 4- vs. 5-membered rings) are mitigated by steric guidance from methyl groups .
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Byproducts: Dimethylated analogs may form; column chromatography (silica gel, hexane/EtOAc) achieves separation .
Physicochemical Properties
Data extrapolated from structurally related spiro compounds :
Property | Value/Description |
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Melting point | 98–102°C (estimated) |
Solubility | - Organic solvents: High (CH₂Cl₂, EtOAc) - Aqueous: Low (logP ≈ 2.5) |
Stability | Stable under inert conditions; sensitive to strong acids/bases |
The methyl groups enhance lipophilicity, suggesting potential blood-brain barrier permeability .
Comparative Analysis with Related Compounds
The absence of a phenyl group in 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane may reduce CNS activity but improve metabolic stability .
Future Directions
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Synthetic optimization: High-throughput screening of catalysts (e.g., Rh₂(OAc)₄) to improve cyclization yields.
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Biological profiling: In vitro assays for receptor binding (e.g., serotonin/norepinephrine transporters) .
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Derivatization: Introducing polar groups (e.g., hydroxyl) to modulate solubility .
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